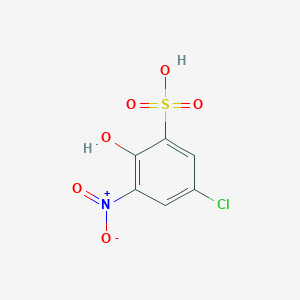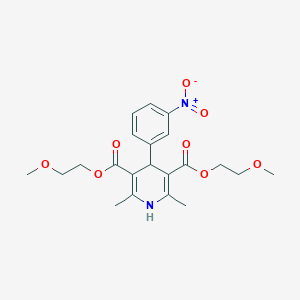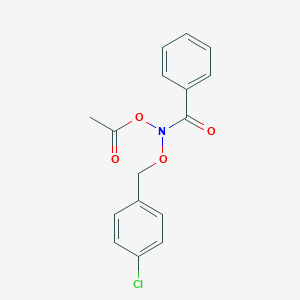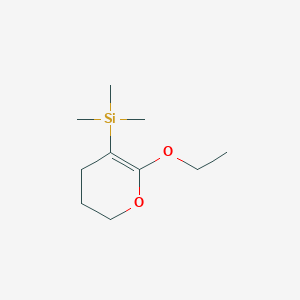
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) is a chemical compound that is commonly used in scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 195.32 g/mol.
Mécanisme D'action
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) reacts with various compounds through the trimethylsilyl group. The trimethylsilyl group can protect functional groups from unwanted reactions and improve the reactivity of the compound. Silane can also be used to introduce the trimethylsilyl group to compounds, which can improve their stability and reactivity.
Biochemical and Physiological Effects:
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) does not have any known biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) in lab experiments is its ability to protect functional groups from unwanted reactions. It can also improve the reactivity and stability of compounds. However, one limitation is that it can be expensive and difficult to synthesize.
Orientations Futures
There are several future directions for the use of silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of new applications for silane in organic synthesis. Additionally, the use of silane as a protecting group for alcohols and amines could be further investigated.
Méthodes De Synthèse
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) is synthesized by reacting 3,4-dihydro-2H-pyran-5-carbaldehyde with trimethylsilyl chloride and sodium ethoxide in the presence of a catalyst such as tetra-n-butylammonium fluoride. The resulting product is then purified through distillation or chromatography.
Applications De Recherche Scientifique
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) is commonly used in scientific research as a reagent in organic synthesis. It is used to introduce the trimethylsilyl group to various compounds, which can improve their stability and reactivity. Silane can also be used as a protecting group for alcohols and amines during chemical reactions.
Propriétés
Numéro CAS |
126875-56-7 |
|---|---|
Formule moléculaire |
C10H20O2Si |
Poids moléculaire |
200.35 g/mol |
Nom IUPAC |
(6-ethoxy-3,4-dihydro-2H-pyran-5-yl)-trimethylsilane |
InChI |
InChI=1S/C10H20O2Si/c1-5-11-10-9(13(2,3)4)7-6-8-12-10/h5-8H2,1-4H3 |
Clé InChI |
IHJGAUXLNWGKLR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(CCCO1)[Si](C)(C)C |
SMILES canonique |
CCOC1=C(CCCO1)[Si](C)(C)C |
Synonymes |
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




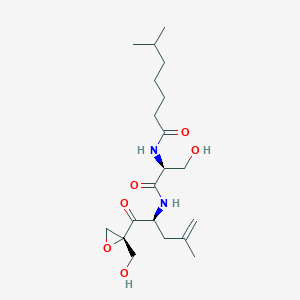
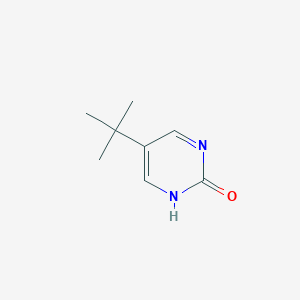
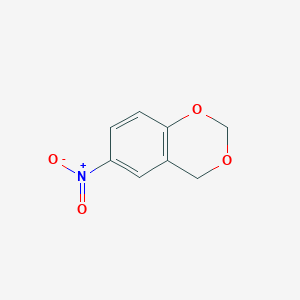
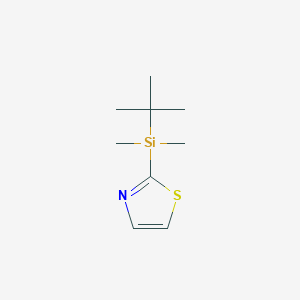

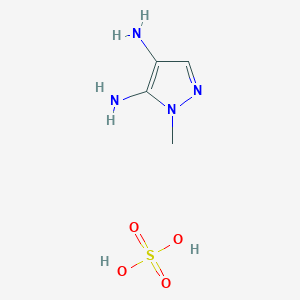
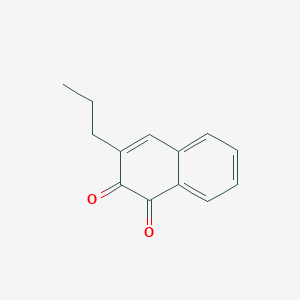
![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)


